molecular formula C14H16N4O3 B4185950 N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide

N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide

Cat. No.: B4185950
M. Wt: 288.30 g/mol
InChI Key: PELHCKTYOGANPZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 3,4-dimethylphenyl group, a 4-nitro-1H-pyrazol-1-yl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the 4-nitro-1H-pyrazole ring: This can be achieved by nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 3,4-dimethylphenyl group: This step involves the reaction of 3,4-dimethylphenylamine with the 4-nitro-1H-pyrazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the propanamide moiety: The final step involves the acylation of the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Reduction of the nitro group: Formation of N-(3,4-dimethylphenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution reactions: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide
  • N-(3,4-dimethylphenyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide

Comparison: N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The similar compounds listed above differ in the substituents on the pyrazole ring, which can significantly influence their chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-4-5-12(6-10(9)2)16-14(19)11(3)17-8-13(7-15-17)18(20)21/h4-8,11H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELHCKTYOGANPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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